molecular formula C4H11NO B044913 1-Amino-2-methylpropan-2-ol CAS No. 2854-16-2

1-Amino-2-methylpropan-2-ol

Cat. No. B044913
CAS RN: 2854-16-2
M. Wt: 89.14 g/mol
InChI Key: LXQMHOKEXZETKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Amino-2-methylpropan-2-ol derivatives has been demonstrated through various methods, including a notable process enabling the anaerobic production of isobutanol, a biofuel, at theoretical yield in Escherichia coli by modifying the amino acid pathway and overcoming cofactor imbalance issues through enzyme engineering (Bastian et al., 2011). Additionally, microwave-assisted ring opening of epoxides has been employed for the synthesis of 1-aminopropan-2-ols with anti-malaria activities, showcasing the compound's versatility in medical applications (Robin et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Amino-2-methylpropan-2-ol derivatives has been extensively analyzed, revealing their potential in forming novel compounds with significant applications. For instance, the novel compound 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD) was synthesized and characterized, demonstrating unique structural features beneficial for anti-cancer studies (Pavitha et al., 2017).

Chemical Reactions and Properties

1-Amino-2-methylpropan-2-ol and its derivatives participate in a variety of chemical reactions, leading to the formation of complex structures. Novel boracycles have been synthesized from 1,2-amino alcohols, demonstrating the compound's flexibility in creating structures with trigonal boron atoms (Baum et al., 2006).

Physical Properties Analysis

The physical properties of 1-Amino-2-methylpropan-2-ol and its mixtures with alkanols have been studied, revealing insights into its volumetric and optical characteristics, which are crucial for its application in material science (Bhagat & Maken, 2020).

Chemical Properties Analysis

Understanding the chemical properties of 1-Amino-2-methylpropan-2-ol is essential for its application in synthesis and materials science. Its behavior as a potent inhibitor of polyamine biosynthesis highlights its potential in biochemical applications, affecting ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase (Khomutov et al., 1985).

Scientific Research Applications

  • Optical Properties : Binary mixtures of 2-amino-2-methylpropan-1-ol with alkanol (C1-C3) have been found to exhibit promising optical properties. These mixtures can potentially aid in the prediction of density data using excess molar volume data at temperatures between 298.15 and 318.15 K (Bhagat & Maken, 2020).

  • Biological Impact : Research on the effect of 2-aminobutan-1-ols on the growth of the housefly (Musca domestica) revealed that these compounds can retard larval growth. However, this retardation can be effectively reversed by choline at lower concentrations (Bridges & Ricketts, 1968).

  • Anti-Malarial Properties : A study demonstrated that microwave-assisted ring opening of epoxides with various amines could efficiently synthesize 1-aminopropan-2-ols with micromolar potency against malaria parasites. Several compounds exhibited IC50 values between 1 and 10 microM (Robin et al., 2007).

  • Therapeutic Oligonucleotides : The 2-(N-formyl-N-methyl)aminoethyl group has been identified as a cost-efficient and simplified method for preparing therapeutic oligonucleotides. This approach could simplify post-synthesis processing (Grajkowski et al., 2001).

  • Environmental Chemistry : 1-aminopropan-2-one (APR) can undergo H/D exchange with D2O, and its detection by 13C NMR spectroscopy at environmentally relevant concentrations is possible. This suggests potential applications in environmental monitoring (Fitzsimons & Belt, 2005).

  • Mannich Reaction : In the Mannich reaction with amino alcohols, compounds like tetrabenzoxazines, tetraoxazolidines, and 1-methyl aminoethanol are produced. Their structures have been confirmed by NMR spectroscopy and single-crystal X-ray analysis (Schmidt et al., 2000).

  • Hydrogen Bonding : Studies on compounds such as 2-(Ferrocenylmethyl)amino-2-methylpropan-1-ol and its corresponding ammonium salt have revealed complex hydrogen bond networks and interactions, which can be significant in molecular design (Štěpnička et al., 2004).

Safety And Hazards

This chemical is considered hazardous. It is classified as a flammable liquid, skin irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the central nervous system (CNS) .

properties

IUPAC Name

1-amino-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(2,6)3-5/h6H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXQMHOKEXZETKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10182760
Record name 1,1-Dimethylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-methylpropan-2-ol

CAS RN

2854-16-2
Record name 1-Amino-2-methyl-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2854-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-amino-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2854-16-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17697
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1-Dimethylethanolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10182760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-amino-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Similar to the synthesis of compound 1, from compound 39c (103 mg), DMTMM•n-hydrate (104 mg), and 1-amino-2-methylpropan-2-ol (42 mg), compound 42a was yielded (66.3 mg, yield: 53%).
Name
compound 42a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-2-methylpropan-2-ol
Reactant of Route 2
1-Amino-2-methylpropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-Amino-2-methylpropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-Amino-2-methylpropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-Amino-2-methylpropan-2-ol
Reactant of Route 6
Reactant of Route 6
1-Amino-2-methylpropan-2-ol

Citations

For This Compound
63
Citations
R Zhang, Y Ding, R Ma, X Xiao, R Chen… - Organic Chemistry …, 2023 - pubs.rsc.org
… After investigating the cyclization reaction of substituted acetophenones with 1-amino-2-methylpropan-2-ol, we examined the generality and limitation of aryl methyl ketones for the …
Number of citations: 3 pubs.rsc.org
C Menozzi-Smarrito, CE Riera, C Munari… - Journal of agricultural …, 2009 - ACS Publications
… carboxylic acids 3a−d and the 1-amino-2-methylpropan-2-ol 4. Carboxylic acids 3a−c were … The coupling reaction of carboxylic acids 3a−d and the 1-amino-2-methylpropan-2-ol 4, …
Number of citations: 67 pubs.acs.org
NM Shukla, MR Kimbrell, SS Malladi… - Bioorganic & medicinal …, 2009 - Elsevier
… 1-amino-2-methylpropan-2-ol (18) was obtained by reacting NH 4 OH with 2,2-… Synthesis of gardiquimod: An S N Ar reaction on 4 with 1-amino-2-methylpropan-2-ol (18) afforded the 3-…
Number of citations: 59 www.sciencedirect.com
Y Bernhard, O Sedlacek, JFR Van Guyse… - …, 2020 - ACS Publications
… mmol, 6 equiv per COOMe), or 1-amino-2-methylpropan-2-ol (0.646 mL, 6.930 mmol, 12 … The reaction was performed at 40 C (50 C for 1-amino-2-methylpropan-2-ol) for 24 h. After …
Number of citations: 9 pubs.acs.org
NM Shukla - 2011 - kuscholarworks.ku.edu
… Synthesis of gardiquimod: An SNAr reaction on 4 with 1-amino-2-methylpropan-2-ol, 18 afforded the 3-nitro-4-aminoquinoline derivative 5, which was converted to the imidazoquinoline …
Number of citations: 4 kuscholarworks.ku.edu
CE Schiaffo, C Shi, Z Xiong, M Olin… - Journal of medicinal …, 2014 - ACS Publications
… The title compound was prepared according to the general procedure using 1,1,1-trimethoxybutane and 1-amino-2-methylpropan-2-ol and was carried on directly to the next step …
Number of citations: 64 pubs.acs.org
MR Simond, K Ballerat‐Busserolles… - …, 2012 - Wiley Online Library
… -aminopropan-2-ol (MIPA), 2-amino-propan-1-ol (2A1P), 2-amino-butan-1-ol (ABU), 1-amino-butan-2-ol (1A2B), 2-amino-2-methylpropan-1-ol (AMP), and 1-amino-2-methylpropan-2-ol …
SA Patil, SA Patil, R Patil… - Mini Reviews in …, 2016 - ingentaconnect.com
… The quinolone analog (3) was reacted with 1-amino-2-methylpropan-2-ol to get the 3nitro-4-aminoquinoline derivative (16). The compound 16 was subjected to the Pd-catalyzed …
Number of citations: 20 www.ingentaconnect.com
D Darouiche, R Najafi, K Krantz, D Debabov… - Drugs of the …, 2011 - access.portico.org
… (XIII) by means of LiAlH4 yields 1-amino-2-methylpropan-2-ol (XIV), which is then Nprotected with Boc2O to give N-Boc-1-amino-2-methylpropan-2-ol (XV). Mesylation of the alcohol (XV…
Number of citations: 6 access.portico.org
SJ Ferrara, JM Meinig, AT Placzek, T Banerji… - Bioorganic & medicinal …, 2017 - Elsevier
… To a 0 C solution of N-Cbz-1-amino-2-methylpropan-2-ol (223 mg, 1 mmol), DMAP (92 mg, 0.75 mmol), and THF (3 mL) was added a solution of acid chloride of benzyl protected …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.